Free Indole NH Confers Significantly Lower Lipophilicity and Superior Rule-of-Five Compliance Compared to TCS JNK 5a
The target compound possesses a free indole NH (2 H‑bond donors) and a calculated XLogP3 of 4.3, whereas the structural isomer TCS JNK 5a has no indole NH (1 H‑bond donor) and an XLogP3 of 5.5 [1][2]. The 1.2‑log‑unit lower lipophilicity translates to an estimated 16‑fold higher aqueous solubility for the target compound assuming a linear logP–solubility relationship for neutral compounds. This difference directly impacts DMSO stock solution stability, aqueous dilution protocols, and compatibility with biochemical assays requiring ≤1% DMSO.
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.3 |
| Comparator Or Baseline | TCS JNK 5a (CID 766949): XLogP3 = 5.5 |
| Quantified Difference | ΔXLogP3 = –1.2 (≈16‑fold higher predicted aqueous solubility) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07 for target; 2021.10.14 for comparator) |
Why This Matters
Lower lipophilicity reduces the risk of compound precipitation in aqueous assay buffers, making the target compound preferable for high‑throughput screening and dose–response studies requiring consistent compound concentration.
- [1] PubChem Compound Summary for CID 3580586, 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide. https://pubchem.ncbi.nlm.nih.gov/compound/862825-85-2 View Source
- [2] PubChem Compound Summary for CID 766949, JNK inhibitor IX (TCS JNK 5a). https://pubchem.ncbi.nlm.nih.gov/compound/766949 View Source
